2-Amino-5-{[(5-bromo-6-methylpyridin-2-yl)amino]methyl}phenol
Description
2-Amino-5-{[(5-bromo-6-methylpyridin-2-yl)amino]methyl}phenol is a complex organic compound that features a phenol group, an amino group, and a brominated pyridine moiety
Properties
CAS No. |
920511-97-3 |
|---|---|
Molecular Formula |
C13H14BrN3O |
Molecular Weight |
308.17 g/mol |
IUPAC Name |
2-amino-5-[[(5-bromo-6-methylpyridin-2-yl)amino]methyl]phenol |
InChI |
InChI=1S/C13H14BrN3O/c1-8-10(14)3-5-13(17-8)16-7-9-2-4-11(15)12(18)6-9/h2-6,18H,7,15H2,1H3,(H,16,17) |
InChI Key |
LNCSEXRVGLSJHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)NCC2=CC(=C(C=C2)N)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-{[(5-bromo-6-methylpyridin-2-yl)amino]methyl}phenol typically involves multi-step organic reactions. One common method starts with the bromination of 2-methylpyridine to form 2-bromo-6-methylpyridine. This intermediate is then subjected to amination to yield 2-amino-5-bromo-6-methylpyridine . The final step involves the coupling of this intermediate with 2-aminophenol under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. This often includes the use of automated reactors, precise temperature control, and high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-{[(5-bromo-6-methylpyridin-2-yl)amino]methyl}phenol can undergo various types of chemical reactions:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols and pyridines.
Scientific Research Applications
2-Amino-5-{[(5-bromo-6-methylpyridin-2-yl)amino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Amino-5-{[(5-bromo-6-methylpyridin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-6-methylpyridine: Shares the brominated pyridine moiety but lacks the phenol group.
2-Amino-6-methylpyridine: Similar structure but without the bromine atom.
2-Bromo-6-methylpyridine: Lacks the amino group and phenol group.
Uniqueness
2-Amino-5-{[(5-bromo-6-methylpyridin-2-yl)amino]methyl}phenol is unique due to the presence of both a brominated pyridine and a phenol group, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry .
Biological Activity
2-Amino-5-{[(5-bromo-6-methylpyridin-2-yl)amino]methyl}phenol, a compound with the chemical formula C13H14BrN3O, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on antibacterial properties, synthesis methods, and relevant case studies.
- Molecular Formula : C13H14BrN3O
- Molecular Weight : 304.17 g/mol
- CAS Number : 69342479
- Melting Point : Not specifically documented in available literature, but related compounds typically range from 79 to 84 °C.
- Solubility : Generally soluble in organic solvents; specific solubility data for this compound is limited.
Synthesis Methods
The synthesis of this compound can be achieved through various methods involving the coupling of amino compounds with brominated pyridine derivatives. The most common approach includes:
- Nucleophilic Substitution : Reacting 2-amino-5-bromomethylphenol with 5-bromo-6-methylpyridin-2-amine under basic conditions.
- Condensation Reactions : Utilizing appropriate coupling agents to facilitate the formation of the amine linkages.
Antibacterial Activity
Research indicates that compounds containing both amino and pyridine functionalities exhibit significant antibacterial properties. The following table summarizes findings from various studies regarding the antibacterial activity of related compounds:
The above data suggests that the presence of the brominated pyridine moiety enhances the antibacterial activity against both Gram-positive and Gram-negative bacteria.
The proposed mechanism by which these compounds exert their antibacterial effects includes:
- Inhibition of Cell Wall Synthesis : Interference with peptidoglycan synthesis in bacterial cell walls.
- Disruption of Membrane Integrity : Alterations in membrane permeability leading to cell lysis.
- Inhibition of Protein Synthesis : Competing with essential substrates for bacterial ribosomes.
Case Studies
- Study on Antibacterial Efficacy : A study conducted by Mohamed et al. (2022) evaluated a series of nitrogen-based heterocycles, including derivatives of pyridine. The results indicated that compounds similar to this compound exhibited potent activity against multiple bacterial strains, demonstrating efficacy comparable to standard antibiotics like amoxicillin .
- Comparative Study on Structural Variants : Another research effort focused on comparing various substituted pyridines' antibacterial activities. The findings highlighted that modifications in the amino group position significantly influenced the overall biological activity, emphasizing the importance of structural optimization in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
